molecular formula C10H9F3O4 B14758158 3-Ethoxy-4-(trifluoromethoxy)benzoic acid

3-Ethoxy-4-(trifluoromethoxy)benzoic acid

Cat. No.: B14758158
M. Wt: 250.17 g/mol
InChI Key: RESNTDAZTXCJNX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 3-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the ethoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is through the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Ethoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the ethoxy group.

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Ethoxybenzoic acid: Lacks the trifluoromethoxy group

Uniqueness

3-Ethoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. These substitutions can enhance the compound’s stability, solubility, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

3-ethoxy-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O4/c1-2-16-8-5-6(9(14)15)3-4-7(8)17-10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

RESNTDAZTXCJNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

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